molecular formula C16H18ClNO2S B2437612 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide CAS No. 900925-02-2

4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide

Cat. No.: B2437612
CAS No.: 900925-02-2
M. Wt: 323.84
InChI Key: SEJCOLNVDRFAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide is an organic compound with a complex structure It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine, methyl, and a 4-methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the sulfonation of 4-chloro-2,5-dimethylbenzene, followed by the introduction of the N-[(4-methylphenyl)methyl] group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide include other sulfonamides with varying substituents on the benzene ring. Examples include:

  • 4-chloro-2,5-dimethylbenzenesulfonamide
  • N-[(4-methylphenyl)methyl]benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-11-4-6-14(7-5-11)10-18-21(19,20)16-9-12(2)15(17)8-13(16)3/h4-9,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJCOLNVDRFAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.